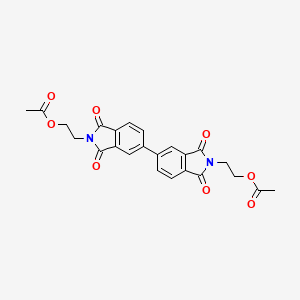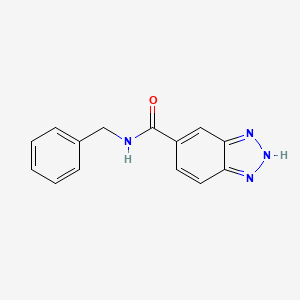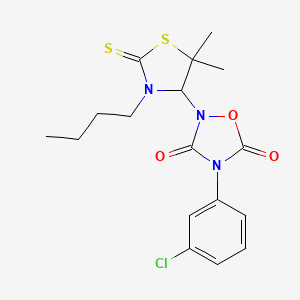![molecular formula C23H20N4O5 B11110527 3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11110527.png)
3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methylphenylamine with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazine Formation: The resulting acylated product is then reacted with hydrazine hydrate to form the hydrazine derivative.
Condensation Reaction: This hydrazine derivative undergoes a condensation reaction with 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound may find use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylphenyl benzoate: Shares the 4-methylphenyl and benzoate moieties but lacks the hydrazine and nitro groups.
4-nitrobenzaldehyde: Contains the nitro group and aromatic ring but lacks the hydrazine and acylated amine functionalities.
N-acetyl-4-methylphenylamine: Similar acylated amine structure but without the hydrazine and nitro groups.
Uniqueness
The uniqueness of 3-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both hydrazine and nitro groups provides opportunities for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C23H20N4O5 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H20N4O5/c1-16-5-9-19(10-6-16)24-15-22(28)26-25-14-17-3-2-4-21(13-17)32-23(29)18-7-11-20(12-8-18)27(30)31/h2-14,24H,15H2,1H3,(H,26,28)/b25-14+ |
InChI Key |
LAMYLVGMFAYNHL-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11110444.png)
![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)

![3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea](/img/structure/B11110459.png)
![1-[4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea](/img/structure/B11110464.png)
![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110471.png)



![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110487.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11110493.png)
![4-[(2Z)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11110499.png)
![N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11110505.png)

